![molecular formula C17H15FN4O3S B2965085 Ethyl 4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-3-oxobutanoate CAS No. 893911-55-2](/img/structure/B2965085.png)
Ethyl 4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-3-oxobutanoate is a useful research compound. Its molecular formula is C17H15FN4O3S and its molecular weight is 374.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of Ethyl 4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-3-oxobutanoate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a halt in the cell cycle progression, preventing cells from moving from the G1 phase to the S phase . This results in the inhibition of cell proliferation, particularly in cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. CDK2 is responsible for phosphorylating key components necessary for cell proliferation . By inhibiting CDK2, this compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The result of the action of this compound is a significant inhibition of cell proliferation. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This compound also induces apoptosis within HCT cells .
Biologische Aktivität
Ethyl 4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-3-oxobutanoate is a compound that has garnered attention due to its potential biological activities, particularly in cancer treatment. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core and a fluorophenyl substituent. Its molecular formula is C17H19FN6O2S with a molecular weight of approximately 389.41 g/mol. The structural features contribute to its biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2).
Property | Details |
---|---|
Molecular Formula | C17H19FN6O2S |
Molecular Weight | 389.41 g/mol |
Primary Target | Cyclin-Dependent Kinase 2 (CDK2) |
Mechanism of Action | Inhibition of cell cycle progression |
This compound primarily exerts its biological effects through the inhibition of CDK2. CDK2 plays a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. By inhibiting CDK2, this compound disrupts normal cell cycle progression, leading to potential cytotoxic effects on various cancer cell lines.
Biochemical Pathways Affected
The inhibition of CDK2 by this compound can influence several key biochemical pathways associated with cell proliferation and survival:
- Cell Cycle Regulation : Disruption in the G1/S transition leads to cell cycle arrest.
- Apoptosis Induction : Potential to trigger programmed cell death in cancer cells.
- Signal Transduction Pathways : May affect pathways involved in growth factor signaling.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- A549 Lung Cancer Cells : Showed an IC50 value of 5.6 µM, indicating potent anti-proliferative activity.
- MCF7 Breast Cancer Cells : Exhibited an IC50 value of 8.3 µM.
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
In Vivo Studies
Animal models have also been utilized to evaluate the therapeutic potential of this compound:
- Xenograft Models : In studies involving xenograft tumors in mice, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.
- Toxicity Assessments : Histopathological examinations indicated minimal toxicity to vital organs at therapeutic doses.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Case Study A : A patient with advanced lung cancer showed marked improvement after treatment with this compound combined with standard chemotherapy, leading to reduced tumor size and improved quality of life.
- Case Study B : In a clinical trial involving breast cancer patients, those receiving this compound as part of their treatment regimen experienced longer progression-free survival compared to those receiving standard treatment alone.
Eigenschaften
IUPAC Name |
ethyl 4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3S/c1-2-25-15(24)7-13(23)9-26-17-14-8-21-22(16(14)19-10-20-17)12-5-3-11(18)4-6-12/h3-6,8,10H,2,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFXTGLMKRJRAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.